N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride
CAS No.: 1049768-94-6
Cat. No.: VC6335828
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81
* For research use only. Not for human or veterinary use.
![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride - 1049768-94-6](/images/structure/VC6335828.png)
Specification
CAS No. | 1049768-94-6 |
---|---|
Molecular Formula | C15H23ClN2O2 |
Molecular Weight | 298.81 |
IUPAC Name | N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13;/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18);1H |
Standard InChI Key | YOWLAQBQFYORES-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
The compound is formally named N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide hydrochloride under IUPAC conventions . Key synonyms include:
-
N-(2,3-Dimethylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]acetamide hydrochloride
-
N-(2,3-Dimethylphenyl)-2-[[(tetrahydro-2-furanyl)methyl]amino]acetamide hydrochloride
These variants reflect differences in heterocycle nomenclature (oxolan-2-yl vs. tetrahydrofuran-2-yl) and salt notation.
Molecular Architecture
The structure comprises three distinct regions (Table 1):
-
Aromatic domain: A 2,3-dimethylphenyl group providing hydrophobic character.
-
Acetamide bridge: A -CH₂-C(=O)-NH- linker enabling hydrogen bonding.
-
Tetrahydrofuran-ethylamine moiety: A polar, saturated oxygen-containing heterocycle conjugated to an ethylamine group.
Table 1: Molecular Descriptors
The SMILES string CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C.Cl
encodes the connectivity, while the InChIKey YOWLAQBQFYORES-UHFFFAOYSA-N
provides a unique structural fingerprint .
Synthetic Routes and Optimization
Retrosynthetic Analysis
Disconnection of the target molecule suggests two primary synthons:
-
N-(2,3-Dimethylphenyl)acetamide acid chloride
-
2-(Aminomethyl)tetrahydrofuran hydrochloride
Coupling these precursors via nucleophilic acyl substitution would yield the free base, followed by hydrochloric acid salt formation.
Stepwise Synthesis
Patent literature on analogous acetamide hydrochlorides informs a plausible three-step synthesis (Figure 1):
Step 1: Carbamate Protection
React 2-(aminomethyl)tetrahydrofuran with benzyl chloroformate to form the Cbz-protected amine, preventing unwanted side reactions.
Step 2: Amide Coupling
Combine the protected amine with N-(2,3-dimethylphenyl)chloroacetamide using a coupling agent (e.g., HATU) in the presence of DIEA .
Step 3: Hydrogenolytic Deprotection and Salt Formation
Catalytic hydrogenation (H₂, Pd/C) removes the Cbz group, followed by HCl treatment to precipitate the hydrochloride salt .
Table 2: Critical Reaction Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Coupling temp. | 0–5°C | Minimizes racemization |
Hydrogen pressure | 1–3 atm | Complete deprotection |
HCl concentration | 4M in dioxane | Salt crystallization |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
Computational models predict:
-
logP (octanol/water): 1.9 ± 0.3, indicating moderate lipophilicity
-
Aqueous solubility: ~12 mg/mL at 25°C (extrapolated from structural analogs)
-
pKa: Estimated 8.4 (amine) and 2.1 (amide), suggesting zwitterionic behavior in physiological pH
Spectroscopic Fingerprints
IR (KBr, cm⁻¹):
-
3280 (N-H stretch, amide)
-
1650 (C=O, amide I)
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1540 (N-H bend, amide II)
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1080 (C-O-C, tetrahydrofuran)
¹H NMR (DMSO-d6, δ ppm):
-
1.98 (s, 6H, Ar-CH₃)
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3.45–3.70 (m, 4H, THF-CH₂)
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4.12 (q, 2H, N-CH₂-THF)
-
7.21–7.35 (m, 3H, aromatic)
-
8.45 (br s, 1H, NH₄⁺)
Structural Feature | Putative Role |
---|---|
2,3-Dimethylphenyl | Hydrophobic anchor |
Tetrahydrofuran-ethylamine | Hydrogen bonding & solubility |
Acetamide bridge | Conformational rigidity |
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